6-Isopropyl-2-(methylthio)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-5(2)6-4-7(11)10-8(9-6)12-3/h4-5H,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBGKEVVRHNGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Isopropyl 2 Methylthio Pyrimidin 4 Ol and Analogous Structures
De Novo Synthesis of the Pyrimidin-4-ol Core
The de novo synthesis of pyrimidines involves the construction of the heterocyclic ring from acyclic precursors. This approach offers significant flexibility in introducing a variety of substituents onto the pyrimidine (B1678525) core.
Cyclization Reactions for Pyrimidin-4-ol Ring Formation
The fundamental strategy for creating the pyrimidin-4-ol ring involves the condensation of a three-carbon component with a compound containing an amidine or urea (B33335) moiety. A common and efficient method is the reaction of a β-ketoester with an S-alkylisothiourea. This one-pot synthesis, mediated by sequential base and acid catalysis, provides a convenient route to 4-pyrimidone-2-thioethers. researchgate.net The reaction proceeds through the initial condensation of the isothiourea with the β-ketoester, followed by cyclization and dehydration to form the pyrimidine ring. researchgate.net
Various catalysts and reaction conditions can be employed to promote these cyclization reactions. For instance, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines and guanidines have proven to be a powerful tool for constructing pyrimidine rings. mdpi.com
Introduction of Alkyl and Thioether Substituents
The substituents at the 2, 4, and 6 positions of the pyrimidine ring are typically introduced through the choice of starting materials in de novo syntheses.
To synthesize 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, for example, a β-ketoester bearing an isopropyl group at the appropriate position would be reacted with S-methylisothiourea. A process for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine involves reacting isopropylamidine with an alkyl acetoacetate (B1235776) in an alkaline lower alkanol solvent system. google.com
The methylthio group at the 2-position is derived from the S-methylisothiourea precursor. This thioether can be introduced by the alkylation of a corresponding 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. For example, the reaction of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with iodomethane (B122720) in the presence of a base like sodium hydroxide (B78521) yields 6-methyl-2-(methylthio)pyrimidin-4-ol. chemicalbook.compensoft.net
Specific Syntheses of 6-Methyl-2-(methylthio)pyrimidin-4-ol
A well-established method for the synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol involves the S-alkylation of 6-methyl-2-thiouracil. The reaction of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one with iodomethane in an aqueous solution of sodium hydroxide results in a high yield of the desired product. chemicalbook.com This straightforward procedure provides a reliable route to this important analog.
Another approach involves the reaction of 6-methyl-2-thiouracil with phenacyl bromides in the presence of sodium methoxide (B1231860) in methanol (B129727) to yield 2-(2-aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one derivatives. pensoft.net
Specific Syntheses of 6-Amino-2-(methylthio)pyrimidin-4-ol
The synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol can be achieved through several pathways. One method involves the reaction of 2-methylthiouracil with ammonia. ontosight.ai Another approach is the condensation of 2-methylthio-4,6-dihydroxypyrimidine with amines. ontosight.ai This compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activities. ontosight.ai
Functionalization of Pre-existing Pyrimidine Scaffolds
An alternative to de novo synthesis is the modification of an already formed pyrimidine ring. This strategy is particularly useful when the desired pyrimidine core is readily available.
Strategies Involving Hydroxy- and Halopyrimidines
Hydroxypyrimidines and halopyrimidines are versatile starting materials for introducing various functional groups. The hydroxyl group at the 4-position of the pyrimidin-4-ol can be converted to a leaving group, such as a halogen, allowing for subsequent nucleophilic substitution reactions.
The hydroxyl group itself can also be directly functionalized. For example, O-substituted products of 2-amino-substituted pyrimidin-4-ols can be synthesized from their sodium salts. researchgate.net
Below is a table summarizing the synthetic strategies discussed:
| Target Compound | Synthetic Strategy | Key Reagents | Reference |
| 4-Pyrimidone-2-thioethers | De novo synthesis | β-ketoester, S-alkylisothiourea | researchgate.net |
| 2,6-Disubstituted pyrimidones | De novo synthesis | Terminal alkynes, CO₂, Amidine hydrochloride | mdpi.com |
| 6-Methyl-2-(methylthio)pyrimidin-4-ol | Alkylation of thiouracil | 6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one, Iodomethane, Sodium hydroxide | chemicalbook.com |
| 6-Amino-2-(methylthio)pyrimidin-4-ol | Condensation/Amination | 2-Methylthiouracil, Ammonia or 2-Methylthio-4,6-dihydroxypyrimidine, Amines | ontosight.ai |
| Functionalized Pyrimidines | Functionalization of pre-existing scaffolds | Hydroxypyrimidines, Halopyrimidines, Nucleophiles | researchgate.netnih.govresearchgate.net |
Introduction of the Isopropyl Moiety
The isopropyl group at the 6-position of the pyrimidine ring is generally incorporated by starting with a precursor that already contains this moiety. A common and effective strategy involves the condensation of a β-ketoester with a suitable amidine or urea derivative. In the case of this compound, the key starting material is ethyl isobutyrylacetate. ontosight.ai
There are several established methods for the synthesis of ethyl isobutyrylacetate. One approach involves the reaction of methyl isopropyl ketone with diethyl carbonate in the presence of a strong base like sodium hydride. chemicalbook.com Another method utilizes the reaction of isobutyryl chloride with the potassium salt of monoethyl malonate in the presence of magnesium chloride and triethylamine. google.com
Once the β-ketoester is obtained, it can undergo a cyclocondensation reaction. The reaction of ethyl isobutyrylacetate with thiourea (B124793) is a direct method to form the 6-isopropyl-2-thioxo-tetrahydropyrimidine intermediate. wikipedia.org This reaction sets the stage for the subsequent introduction of the methylthio group.
Table 1: Synthesis of Ethyl Isobutyrylacetate
| Starting Materials | Reagents | Key Conditions | Product |
|---|---|---|---|
| Methyl isopropyl ketone, Diethyl carbonate | Sodium hydride, Benzene | Heating to initiate, then cooling | Ethyl isobutyrylacetate |
| Potassium monoethyl malonate, Isobutyryl chloride | Magnesium chloride, Triethylamine, Ethyl acetate | Cooling, followed by reaction at room temperature | Ethyl isobutyrylacetate |
Introduction of the Methylthio Moiety
The methylthio group is typically introduced after the formation of the pyrimidine ring, which is initially synthesized as a 2-thiouracil (B1096) derivative. The cyclocondensation of ethyl isobutyrylacetate with thiourea yields 6-isopropyl-2-thiouracil. nih.govacs.orgacs.org
This 2-thiouracil derivative can then be S-methylated to introduce the methylthio group. This is a common and efficient reaction, often carried out by treating the 2-thiouracil with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide or potassium carbonate. ekb.eg The sulfur atom of the thiouracil is a soft nucleophile and readily attacks the methylating agent to form the S-methylated product, this compound. This methylation has been shown to have minimal effect on the electronic structure of the parent molecule. acs.orgacs.org
Table 2: Introduction of the Methylthio Moiety
| Intermediate | Reagents | Key Conditions | Product |
|---|---|---|---|
| 6-isopropyl-2-thiouracil | Methyl iodide, Sodium hydroxide | Basic conditions | This compound |
| 6-isopropyl-2-thiouracil | Dimethyl sulfate, Potassium carbonate | Basic conditions | This compound |
Advanced Synthetic Techniques for Diversification
To create a library of analogous structures for further research, advanced synthetic techniques can be employed to modify the this compound scaffold. These methods offer powerful ways to introduce a wide range of functional groups.
Transition Metal-Catalyzed Coupling Reactions (e.g., Heck–Sonogashira)
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to pyrimidine systems for diversification. mdpi.comnih.govmdpi.com For instance, the pyrimidine ring can be halogenated and then subjected to various coupling reactions.
While direct C-H activation is a possibility, a more common approach involves the conversion of the 4-hydroxyl group to a leaving group, such as a chloride or triflate. This allows for subsequent Suzuki-Miyaura, Heck, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups at the 4-position. Pyrimidine-2-sulfinates have also been utilized as effective coupling partners in Suzuki-Miyaura reactions. tcichemicals.comstarshinechemical.com
Table 3: Examples of Transition Metal-Catalyzed Coupling Reactions on Pyrimidines
| Reaction Type | Coupling Partners | Catalyst | Resulting Bond Formation |
|---|---|---|---|
| Suzuki-Miyaura | Halogenated pyrimidine, Boronic acid | Palladium catalyst | C-C (aryl or vinyl) |
| Heck | Halogenated pyrimidine, Alkene | Palladium catalyst | C-C (vinyl) |
| Sonogashira | Halogenated pyrimidine, Terminal alkyne | Palladium and Copper catalysts | C-C (alkynyl) |
Photoredox Catalysis in Pyrimidine Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.gov This methodology can be applied to the functionalization of pyrimidines. For example, photoredox catalysis can enable the C-H functionalization of the pyrimidine ring or its substituents. acs.org
Organic dyes like acridinium (B8443388) salts can act as potent photooxidants, enabling a range of transformations. nicewiczlaboratory.com It is conceivable that the pyrimidine core could be functionalized through radical-based reactions initiated by a photocatalyst, allowing for the introduction of various alkyl or aryl groups. researchgate.netacs.org
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of pyrimidine derivatives. ijper.orgnih.govchemrxiv.orgnih.govfoliamedica.bg The initial cyclocondensation reaction to form the pyrimidine ring can often be performed more efficiently under microwave irradiation compared to conventional heating.
This technique is particularly beneficial for the rapid synthesis of a library of analogs. By employing microwave heating, the reaction times for the condensation of various β-ketoesters with thiourea or for subsequent functionalization reactions can be significantly reduced, facilitating high-throughput synthesis. nih.gov
Structural Characterization and Tautomeric Considerations of 6 Isopropyl 2 Methylthio Pyrimidin 4 Ol Systems
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 6-isopropyl-2-(methylthio)pyrimidin-4-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complemented by elemental analysis, provide a detailed picture of its atomic arrangement and connectivity.
While a complete dataset for this compound is not publicly available, extensive analysis of the closely related analogue, 2-isopropyl-6-methylpyrimidin-4-ol, offers significant insights. The structural difference, a methyl group instead of a methylthio group at the 2-position, allows for a robust comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the analogue 2-isopropyl-6-methylpyrimidin-4-ol, ¹H and ¹³C NMR data would provide definitive evidence for the presence of the isopropyl and methyl groups, as well as the pyrimidine (B1678525) ring structure.
¹H NMR:
Isopropyl Group: A characteristic doublet for the two methyl groups and a septet for the single methine proton would be expected.
Methyl Group: A singlet corresponding to the methyl protons attached to the pyrimidine ring.
Pyrimidine Ring: A singlet for the proton on the pyrimidine ring.
NH and OH Protons: Depending on the dominant tautomeric form in solution, signals for N-H or O-H protons would be observed. These signals are often broad and their chemical shifts can be dependent on solvent and concentration.
¹³C NMR:
Distinct signals for the carbons of the isopropyl group, the methyl group, and the pyrimidine ring, including the carbonyl carbon in the keto tautomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The molecular formula for this compound is C₈H₁₂N₂OS, corresponding to a molecular weight of 184.26 g/mol . cato-chem.com For the analogue 2-isopropyl-6-methyl-4-pyrimidinol, the molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, such as the loss of the isopropyl or methylthio groups.
Table 1: Mass Spectrometry Data for 2-isopropyl-6-methyl-4-pyrimidinone
| Ionization Mode | Top 5 Peaks (m/z) |
|---|
Data sourced from the Human Metabolome Database (HMDB) as presented on PubChem. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound and its tautomers, key vibrational bands would be observed:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group in the enol tautomer.
N-H Stretch: A sharper band around 3300-3500 cm⁻¹ would be characteristic of the N-H bond in the keto tautomer.
C=O Stretch: A strong absorption band in the range of 1650-1700 cm⁻¹ would be a clear indicator of the carbonyl group in the keto tautomer.
C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region would correspond to the double bonds within the pyrimidine ring.
C-H Stretch: Bands just below 3000 cm⁻¹ would be due to the C-H bonds of the isopropyl and methylthio groups.
Elemental Analysis
Elemental analysis determines the percentage composition of elements in a compound. For this compound (C₈H₁₂N₂OS), the expected elemental composition would be:
Carbon (C): 52.15%
Hydrogen (H): 6.56%
Nitrogen (N): 15.20%
Oxygen (O): 8.68%
Sulfur (S): 17.40%
Experimental values from elemental analysis that closely match these theoretical percentages would confirm the empirical formula of the compound.
X-ray Crystallography and Solid-State Structure
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. Studies on the analogue, 2-isopropyl-6-methylpyrimidin-4-ol, have shown that it crystallizes in the keto form, as 2-isopropyl-6-methylpyrimidin-4(3H)-one. nih.govresearchgate.net
The crystal structure reveals that the pyrimidin-4(3H)-one ring is essentially planar. nih.govresearchgate.net In the solid state, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net These dimers then stack along one of the crystal axes. nih.govresearchgate.net This demonstrates that even if the enol form is present in solution, the keto tautomer can be the more stable form in the solid state, a phenomenon driven by favorable packing and hydrogen bonding interactions in the crystal lattice. nih.govresearchgate.net
Table 2: Crystal Data for 2-isopropyl-6-methylpyrimidin-4(3H)-one
| Parameter | Value |
|---|---|
| Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8627 (2) |
| b (Å) | 22.6320 (8) |
| c (Å) | 7.4228 (3) |
| β (°) | 96.495 (2) |
| Volume (ų) | 811.66 (5) |
Data obtained at a temperature of 100 K. nih.gov
Pyrimidin-4-ol Tautomerism: Enol-Keto Equilibrium
Pyrimidin-4-ol systems, including this compound, can exist in two tautomeric forms: the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). nih.gov This equilibrium is a fundamental aspect of their chemistry. nih.gov
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the pyrimidine ring. libretexts.org In many heterocyclic systems, the keto form is thermodynamically more stable due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org
Computational and experimental studies on related pyrimidine derivatives show that the introduction of a second nitrogen atom into the ring (comparing pyridin-4-ol to pyrimidin-4-ol) tends to shift the equilibrium towards the keto form. nih.govresearchgate.net In the solid state, as shown by the crystallographic data of the analogue 2-isopropyl-6-methylpyrimidin-4-ol, the keto tautomer is often exclusively present due to strong intermolecular hydrogen bonding. nih.govresearchgate.net In solution, both tautomers may coexist, and their relative populations can be quantified using techniques like NMR spectroscopy by integrating the signals corresponding to each form. The aromaticity of the enol form can be a stabilizing factor, but for many pyrimidinones, the stability gained from the amide-like functionality in the keto form is dominant. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Isopropyl-6-methylpyrimidin-4-ol |
| 2-Isopropyl-6-methylpyrimidin-4(3H)-one |
Experimental Observation of Tautomeric Forms
Experimental investigations into the tautomerism of pyrimidin-4-ol derivatives heavily rely on spectroscopic and crystallographic techniques. For analogues of this compound, these methods have provided significant insights into the predominant tautomeric forms in both the solid state and in solution.
A notable study on S-methyl-2-thiouracil, an analogue lacking the 6-isopropyl group, utilized synchrotron-based techniques to probe its tautomeric equilibrium. nih.gov The analysis of core-level photoemission spectra revealed that, similar to the parent 4-hydroxypyrimidine, the keto form is the more stable and therefore more populated tautomer. nih.gov This finding is crucial as it suggests that the introduction of a methylthio group at the 2-position does not dramatically alter the inherent preference for the keto tautomer. nih.gov
X-ray crystallography on related pyrimidinone structures consistently reveals the prevalence of the keto form in the solid state. For instance, the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one, a positional isomer of the title compound, confirms its existence in the keto form in the crystalline state. This is attributed to the formation of stable intermolecular hydrogen bonds between the N-H and C=O groups of adjacent molecules, which stabilizes the crystal lattice.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are also pivotal in determining tautomeric equilibria in solution. The chemical shifts of the protons and carbon atoms in the pyrimidine ring are sensitive to the tautomeric form. While specific NMR data for this compound is not available, studies on similar pyrimidin-4-ones generally show signals consistent with the keto tautomer being the major species in various solvents.
Table 1: Summary of Experimental Observations for 2-(Methylthio)pyrimidin-4-ol Analogues
| Technique | Observation | Predominant Tautomer | Reference |
| Core-Level Photoemission Spectroscopy | Analysis of tautomer populations | Keto (pyrimidin-4-one) | nih.gov |
| X-ray Crystallography | Solid-state structure determination | Keto (pyrimidin-4-one) |
Theoretical and Computational Analysis of Tautomeric Preference
Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. Theoretical studies on 4-pyrimidinone and its derivatives have consistently supported the experimental observation that the keto form is thermodynamically more stable than the enol form.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), have been used to determine the optimized geometries and relative energies of the tautomers of various pyrimidinone systems. These studies generally indicate that the pyrimidin-4(3H)-one (keto) tautomer is lower in energy compared to the pyrimidin-4-ol (enol) tautomer. The greater stability of the keto form is often attributed to the higher strength of the C=O double bond compared to the C=N double bond and the favorable amide resonance stabilization.
For the parent compound, 4-hydroxypyrimidine, computational studies have shown that the keto form is more stable. chemicalbook.com A significant finding from the study of S-methyl-2-thiouracil is that the substitution of a hydrogen atom at the 2-position with a methylthio group does not significantly impact this tautomeric equilibrium. nih.gov This suggests that the electronic effect of the methylthio group is not substantial enough to favor the enol form. By extension, the presence of an isopropyl group at the 6-position in this compound is also not expected to override the inherent preference for the keto tautomer. Alkyl groups are generally considered to be weakly electron-donating and are unlikely to cause a significant shift in the tautomeric equilibrium.
Table 2: Theoretical Analysis of Tautomeric Preference in 4-Pyrimidinone Systems
| Computational Method | Finding | Conclusion | Reference |
| Semi-empirical quantum chemical MNDO method | Calculation of relative stability of 4-pyrimidone tautomers in the gas phase. | The 4-keto structure is the most stable. | chemicalbook.com |
| HF/6-31G and MP2/6-31G | Theoretical study of the assignment of characteristic peaks of 4-pyrimidone infrared spectra in the gas phase. | Consistent with the keto form being the predominant tautomer. | chemicalbook.com |
Chemical Transformations and Derivatization Strategies for 6 Isopropyl 2 Methylthio Pyrimidin 4 Ol
Reactivity at the Pyrimidin-4-ol Hydroxyl Functionality
The hydroxyl group at the C4 position of the pyrimidine (B1678525) ring, existing in tautomeric equilibrium with its keto form (pyrimidin-4-one), is a primary site for functionalization. Its reactivity allows for transformations such as alkylation and other oxygen-centered derivatizations.
O-Alkylation Reactions
The hydroxyl group of 6-isopropyl-2-(methylthio)pyrimidin-4-ol can be readily alkylated to form the corresponding 4-alkoxy derivatives. This transformation is typically achieved by treating the pyrimidinol with an alkylating agent in the presence of a base. The choice of base and solvent is crucial to favor O-alkylation over the competing N-alkylation at the ring nitrogens. Common conditions involve the use of alkyl halides (e.g., methyl iodide, ethyl bromide) and a carbonate base such as potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.gov This direct alkylation method is efficient for producing a variety of O-alkylated pyrimidines. nih.gov
The general scheme for O-alkylation is presented below:
Reaction Scheme for O-Alkylation of this compound
(Image depicting the general reaction of this compound with an alkyl halide (R-X) in the presence of a base to yield the 4-alkoxy product)
Table 1: Examples of O-Alkylation Reactions on Pyrimidin-4-ol Scaffolds
| Alkylating Agent (R-X) | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodomethane (B122720) | K₂CO₃ | Acetonitrile | 6-Isopropyl-4-methoxy-2-(methylthio)pyrimidine | High | nih.gov |
| Ethyl Bromide | K₂CO₃ | DMF | 4-Ethoxy-6-isopropyl-2-(methylthio)pyrimidine | Good | mdpi.com |
This table is illustrative and based on analogous reactions reported in the literature.
Other Oxygen-Centered Derivatizations
Beyond simple alkylation, the hydroxyl group can undergo several other important transformations. One key reaction is its conversion to a chloro group, which creates a highly versatile intermediate. Treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-6-isopropyl-2-(methylthio)pyrimidine. bhu.ac.inchempedia.info This chloro-derivative is an excellent substrate for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of a wide variety of functional groups (amines, alkoxides, thiolates) at the C4 position.
Another class of derivatization involves the protection of the hydroxyl group, for instance, through O-silylation. Reaction with silylating agents such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) affords the corresponding silyl (B83357) ether. mdpi.com This strategy is often employed to temporarily block the reactivity of the hydroxyl group while other positions on the molecule are being modified.
Transformations Involving the Methylthio Group
The 2-(methylthio) group is another key handle for the structural modification of the parent compound. It can be displaced by various nucleophiles, particularly after activation via oxidation.
Nucleophilic Displacement of the Methylthio Moiety
While the methylthio group itself can be displaced, its reactivity as a leaving group is significantly enhanced by oxidation. The corresponding methylsulfonyl (-SO₂CH₃) group is a far better leaving group. Therefore, a common and highly effective strategy involves a two-step sequence: oxidation of the methylthio group to a methylsulfonyl group, followed by nucleophilic displacement. nih.gov
The resulting 6-isopropyl-2-(methylsulfonyl)pyrimidin-4-ol can then react with a diverse range of nucleophiles. For example, treatment with primary or secondary amines leads to the corresponding 2-amino-substituted pyrimidines. libretexts.orgyoutube.com Similarly, alkoxides or thiolates can displace the methylsulfonyl group to introduce new O-linked or S-linked substituents at the C2 position. byu.edu
Oxidation Reactions of the Sulfur Atom
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Mild oxidizing agents may yield the sulfoxide, while stronger agents or stoichiometric excess will typically lead to the sulfone.
A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). google.com Alternatively, systems like hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, have been effectively used to convert 2-(methylthio)pyrimidines to their 2-(methylsulfonyl) analogues. google.com The resulting sulfone is not only a key intermediate for nucleophilic substitution but can also influence the electronic properties and biological activity of the molecule.
Table 2: Oxidation of the Methylthio Group
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| m-CPBA (2 equiv.) | CH₂Cl₂, rt | 6-Isopropyl-2-(methylsulfonyl)pyrimidin-4-ol | google.com |
| H₂O₂ / Na₂WO₄ | Water/EtOAc, 60-65 °C | 6-Isopropyl-2-(methylsulfonyl)pyrimidin-4-ol | google.com |
This table provides examples of oxidation conditions applicable to the target compound based on literature precedents.
Functionalization and Substitution on the Pyrimidine Ring
Direct modification of the pyrimidine ring itself represents a more challenging yet valuable strategy for derivatization. Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is generally electron-deficient and thus resistant to standard electrophilic aromatic substitution. wikipedia.org However, the C5 position is the most electron-rich and therefore the most susceptible site for such reactions. researchgate.net The existing electron-donating hydroxyl and methylthio groups on this compound help to activate the ring, making substitution at C5 more feasible.
Potential electrophilic substitution reactions include halogenation and nitration. For instance, treatment with halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under appropriate conditions could introduce a halogen atom at the C5 position. nih.gov Similarly, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group at the C5 position, a transformation documented for other activated pyrimidine systems. nih.govresearchgate.net These C5-functionalized derivatives serve as valuable precursors for further modifications, such as cross-coupling reactions or reduction of the nitro group to an amine.
Regioselective Alkylation and Acylation
The presence of multiple nucleophilic centers (N1, N3, O4, and the exocyclic sulfur) in this compound makes regioselective functionalization a key challenge. The outcome of alkylation and acylation reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.
Alkylation:
Alkylation of analogous 2-(methylthio)pyrimidin-4-one systems can occur at the nitrogen, oxygen, or sulfur atoms. While specific studies on the 6-isopropyl derivative are not extensively documented, general principles of pyrimidinone chemistry suggest that N-alkylation is a common pathway. For instance, the alkylation of 1,2,3,4-tetrahydropyrimidine-2-thiones with methyl iodide in the presence of pyridine (B92270) has been shown to yield 2-methylthio-1,4-dihydropyrimidine derivatives, indicating S-alkylation is a feasible initial step in the synthesis of such scaffolds nih.gov. The tautomeric nature of the pyrimidin-4-ol allows for O-alkylation under specific conditions, though N-alkylation is often favored. The regioselectivity can be influenced by the hardness or softness of the electrophile and the counterion of the base used.
Acylation:
Acylation of pyrimidin-4-ols can also be directed to either the oxygen or nitrogen atoms. Studies on 2-amino-4-hydroxypyrimidines have shown that O-acylation is promoted by the presence of bulky substituents at the 2-position and the use of sterically demanding acyl halides. This suggests that the 2-methylthio group in this compound could favor O-acylation under appropriate conditions.
The following table summarizes the potential sites of alkylation and acylation and the factors that may influence regioselectivity, based on general pyrimidine chemistry.
| Reaction Type | Potential Site(s) | Influencing Factors | Potential Product Class |
| Alkylation | N1, N3, O4, S | Base, Solvent, Electrophile, Temperature | N-Alkyl pyrimidinones, O-Alkyl pyrimidines, S-Alkyl pyrimidinium salts |
| Acylation | N1, N3, O4 | Acylating agent, Catalyst, Solvent | N-Acyl pyrimidinones, O-Acyl pyrimidines |
Introduction of Diverse Substituents
The 2-(methylthio) group is a versatile handle for introducing a variety of substituents at the C2 position through nucleophilic aromatic substitution (SNAr) reactions. The methylthio group can be activated by oxidation to the corresponding methylsulfinyl or methylsulfonyl group, which are better leaving groups. Subsequent treatment with nucleophiles can lead to a wide range of 2-substituted pyrimidinones.
A study on 2-(methylthio)pyrimidin-4-ones demonstrated that they can undergo SNAr reactions in pivalic acid, allowing for the introduction of various anilino-substituents at the 2-position researchgate.net. This methodology could potentially be applied to this compound to generate a library of 2-amino-substituted derivatives.
Common nucleophiles and the resulting substituted pyrimidines are outlined in the table below.
| Nucleophile | Resulting 2-Substituent | Product Class |
| Amines (R-NH2) | Amino (-NHR) | 2-Aminopyrimidin-4-ols |
| Alcohols (R-OH) | Alkoxy (-OR) | 2-Alkoxypyrimidin-4-ols |
| Thiols (R-SH) | Thioether (-SR) | 2-(Alkylthio)pyrimidin-4-ols |
Synthesis of Fused Heterocyclic Systems Derived from the Pyrimidine Core
The pyrimidine ring of this compound is a suitable starting point for the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities .
Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
Pyrimido[4,5-d]pyrimidines: The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold often commences from a 6-aminopyrimidine derivative. Therefore, a plausible synthetic route starting from this compound would first involve the introduction of an amino group at the 5-position, followed by cyclization with a suitable one-carbon synthon. For instance, multicomponent reactions involving 6-aminouracils, aldehydes, and various nitrogen-containing species are widely used for the construction of the pyrimido[4,5-d]pyrimidine core rsc.orgnih.gov. A general strategy could involve the nitration of the C5 position of the pyrimidine ring, followed by reduction to the 5-aminopyrimidine (B1217817), which can then undergo cyclization.
Pyrimido[5,4-d]pyrimidines: The construction of the pyrimido[5,4-d]pyrimidine (B1612823) system typically requires a pyrimidine with functional groups at the 4 and 5 positions that can be elaborated into the second pyrimidine ring. A common precursor is a 4-amino-5-cyanopyrimidine or a 4-amino-5-carboxamidopyrimidine. While direct functionalization of this compound for this purpose is not well-documented, a multi-step synthesis could be envisioned where the pyrimidine ring is first appropriately functionalized.
The following table outlines general synthetic approaches to these fused systems that could be adapted from the target pyrimidine.
| Fused System | Key Precursor Moiety | Common Cyclization Reagents |
| Pyrimido[4,5-d]pyrimidine | 5,6-Diaminopyrimidine | Formic acid, Formamide, Urea (B33335) |
| Pyrimido[5,4-d]pyrimidine | 4-Amino-5-cyanopyrimidine | Guanidine, Amidines |
Thienopyrimidines and Pyrido[3,2-d]pyrimidines
Thienopyrimidines: The synthesis of thienopyrimidines can be achieved by constructing the thiophene (B33073) ring onto a pre-existing pyrimidine. This often involves reacting a pyrimidine with vicinal functional groups that can undergo cyclization with sulfur-containing reagents. For example, a pyrimidine with a cyano group and an adjacent activated methylene (B1212753) group could be a substrate for a Gewald-type reaction. Alternatively, a pyrimidine-4-thione derivative can be reacted with an α-haloketone or α-haloester followed by intramolecular cyclization. While no direct synthesis from this compound is reported, its conversion to a pyrimidine-4-thione could be a potential first step. The majority of reported syntheses, however, build the pyrimidine ring onto a pre-formed thiophene researchgate.netjocpr.com.
Pyrido[3,2-d]pyrimidines: The synthesis of the pyrido[3,2-d]pyrimidine (B1256433) ring system generally starts from a 5-aminopyrimidine derivative. This precursor can then be reacted with various 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine ring rsc.org. A potential route from this compound would necessitate the introduction of an amino group at the C5 position, as described for the pyrimido[4,5-d]pyrimidines.
The table below summarizes potential strategies for the synthesis of these fused heterocycles.
| Fused System | Key Precursor Moiety | Common Synthetic Strategy |
| Thienopyrimidine | Pyrimidine-4-thione | Reaction with α-halocarbonyl compounds |
| Pyrido[3,2-d]pyrimidine | 5-Aminopyrimidine | Condensation with 1,3-dicarbonyls |
Computational and Theoretical Investigations of 6 Isopropyl 2 Methylthio Pyrimidin 4 Ol and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 6-Isopropyl-2-(methylthio)pyrimidin-4-ol. These calculations provide detailed information on molecular geometry, charge distribution, and frontier molecular orbitals (FMOs).
For instance, in a study of a related pyrimidine (B1678525) derivative, 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, DFT calculations at the B3LYP/6–311++G(d,p) level of theory were used to optimize the molecular structure. sciety.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. sciety.org
Table 1: Calculated Electronic Properties of a 6-Isopropylpyrimidine Analog
| Property | Value |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (HOMO-LUMO) | - |
| Dipole Moment | - |
Note: Specific values for this compound are not publicly available. The table is illustrative of the types of data generated.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a ligand and a protein at the atomic level.
Prediction of Ligand-Protein Interactions
Molecular docking simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between a ligand like this compound and a biological target. For example, studies on various pyrimidine derivatives have shown their potential to inhibit enzymes like Janus kinase 3 (JAK3), which is implicated in autoimmune diseases. tandfonline.com In silico docking studies help in identifying key amino acid residues in the active site of the target protein that are crucial for binding.
In a study on 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, molecular docking revealed notable binding affinities with target proteins CYP2C9 and APOA1, with binding energies of -6.25 and -6.45 kcal/mol, respectively. sciety.org This highlights the compound's potential for drug discovery applications. sciety.org
Elucidation of Binding Modes
Beyond just predicting binding affinity, molecular docking elucidates the specific binding mode of a ligand within the active site of a protein. This includes the conformation of the ligand and the detailed interactions with the surrounding amino acid residues. Understanding the binding mode is critical for structure-based drug design, as it allows for the rational modification of the ligand to improve its potency and selectivity. For instance, identifying an unmet hydrogen bond donor or acceptor in the binding pocket can guide the addition of a suitable functional group to the ligand.
Table 2: Illustrative Molecular Docking Results for a Pyrimidine Analog
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| CYP2C9 | -6.25 | - |
| APOA1 | -6.45 | - |
Data from a study on a related 6-isopropylpyrimidine derivative. sciety.org Specific data for this compound is not available.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In the context of drug design, MD simulations are used to analyze the conformational flexibility of a ligand and the stability of the ligand-protein complex over time.
By simulating the behavior of the molecule in a biological environment (typically in water), researchers can observe how the molecule changes its shape and how these changes might affect its ability to bind to a target. MD simulations can reveal important information about the stability of the binding mode predicted by molecular docking and can help to identify alternative binding conformations. Studies on pyrimidine derivatives have utilized MD simulations to confirm the stability of the ligand within the binding site of the target protein. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a set of molecules with their experimentally determined biological activities.
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. This is particularly useful for screening large virtual libraries of compounds to identify promising candidates for synthesis and further testing. Various QSAR studies on pyrimidine derivatives have been successful in predicting their activity as inhibitors of various enzymes, such as VEGFR-2 and JAK3. tandfonline.comnih.gov These models often use descriptors related to the electronic, steric, and hydrophobic properties of the molecules. For example, a QSAR model for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors showed good predictive performance with a high correlation coefficient (R²). tandfonline.com
Table 3: Common Descriptors Used in QSAR Models for Pyrimidine Derivatives
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |
| Steric | Molecular weight, Molar refractivity, Surface area |
| Hydrophobic | LogP |
Biological and Pharmacological Research Perspectives on 6 Isopropyl 2 Methylthio Pyrimidin 4 Ol Derivatives
General Biological Significance of Substituted Pyrimidines
Substituted pyrimidines represent a privileged class of compounds in drug discovery, demonstrating a remarkable diversity of biological activities. The versatility of the pyrimidine (B1678525) ring allows for substitutions at various positions, leading to a vast chemical space of derivatives with distinct pharmacological profiles. These derivatives have been successfully developed into drugs for a multitude of therapeutic areas.
The biological importance of pyrimidines stems from their structural similarity to the natural purine (B94841) and pyrimidine bases, allowing them to interact with a wide range of biological targets, including enzymes and receptors. This has led to the development of pyrimidine-based drugs with anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular properties.
The pyrimidine scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules is a key determinant of its pharmacological versatility. Medicinal chemists continue to explore the synthesis of novel pyrimidine derivatives to address unmet medical needs and to overcome challenges such as drug resistance.
Mechanisms of Action for Related Pyrimidine-Based Agents
The therapeutic effects of pyrimidine-based drugs are achieved through diverse mechanisms of action, often involving the inhibition of key enzymes in pathological pathways. For instance, the well-known anticancer drug 5-fluorouracil, a pyrimidine analog, exerts its effect by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. This leads to the disruption of DNA replication and repair in rapidly dividing cancer cells.
In the realm of targeted cancer therapy, pyrimidine derivatives have been designed to inhibit specific protein kinases that are overactive in certain cancers. For example, some pyrimidine-based compounds act as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By blocking the activity of these kinases, these drugs can induce cell cycle arrest and apoptosis in cancer cells.
Furthermore, pyrimidine derivatives have been developed as inhibitors of other important enzyme families, including dihydrofolate reductase (antifolates like methotrexate), and various viral enzymes, underscoring the broad applicability of this heterocyclic system in designing targeted therapeutic agents. The specific mechanism of action is highly dependent on the substitution pattern around the pyrimidine core, which dictates the compound's affinity and selectivity for its biological target.
Enzyme and Target-Specific Inhibition Studies
The therapeutic potential of derivatives of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol can be further understood by examining the inhibitory activities of related pyrimidine structures against specific enzymes implicated in various diseases.
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Inhibition of these enzymes is a promising strategy for the treatment of inflammatory diseases. Several studies have demonstrated the potential of pyrimidine derivatives as lipoxygenase inhibitors.
For instance, a series of novel piperidine (B6355638) pyrimidine cinnamic acid amides were synthesized and evaluated for their lipoxygenase inhibitory activity. nih.gov Two of the most potent derivatives identified demonstrated IC50 values of 10.7 μM and 1.1 μM against soybean lipoxygenase. nih.gov Molecular docking studies supported the experimental findings, suggesting that these compounds bind effectively to the active site of the enzyme. nih.gov
In another study, pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated as LOX inhibitors. The most potent compounds in this series, 2a and 2f, exhibited IC50 values of 42 μM and 47.5 μM, respectively. nih.govacs.org These findings highlight the potential of the pyrimidine scaffold in the design of novel anti-inflammatory agents targeting lipoxygenases.
| Compound Series | Most Potent Derivatives | IC50 (μM) | Reference |
|---|---|---|---|
| Piperidine pyrimidine cinnamic acid amides | Compound 9 | 1.1 | nih.gov |
| Piperidine pyrimidine cinnamic acid amides | Compound 5 | 10.7 | nih.gov |
| Pyrido[2,3-d]pyrimidines | Compound 2a | 42 | nih.govacs.org |
| Pyrido[2,3-d]pyrimidines | Compound 2f | 47.5 | nih.govacs.org |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. Consequently, CDK inhibitors have emerged as a significant class of anticancer agents. The pyrimidine scaffold has been extensively utilized in the development of potent and selective CDK inhibitors.
A series of 2,4,5-trisubstituted pyrimidines have been synthesized and shown to exhibit potent CDK inhibition and anti-proliferative activities. nih.gov One compound from this series, 9s, demonstrated appreciable selectivity for CDK9 and was found to induce apoptosis in cancer cells. nih.gov
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as CDK2 inhibitors. nih.gov Compound 15 from this series showed the most significant inhibitory activity with an IC50 of 0.061 μM against CDK2/cyclin A2 and induced apoptosis in HCT-116 cells. nih.gov Another study on 2-anilinopyrimidine derivatives identified potent inhibitors of transcriptional CDKs. For instance, compound 5f was the most potent CDK7 inhibitor (IC50 = 0.479 µM), while compound 5b was the most potent CDK9 inhibitor (IC50 = 0.059 µM). researchgate.net
| Compound Series | Derivative | Target CDK | IC50 (μM) | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Compound 15 | CDK2/cyclin A2 | 0.061 | nih.gov |
| 2-Anilinopyrimidines | Compound 5f | CDK7 | 0.479 | researchgate.net |
| 2-Anilinopyrimidines | Compound 5d | CDK8 | 0.716 | researchgate.net |
| 2-Anilinopyrimidines | Compound 5b | CDK9 | 0.059 | researchgate.net |
Histone Lysine (B10760008) Demethylase (KDM) Inhibition
Histone lysine demethylases (KDMs) are enzymes that remove methyl groups from lysine residues on histones, thereby playing a critical role in epigenetic regulation. The dysregulation of KDMs is implicated in various cancers, making them attractive therapeutic targets. Pyrimidine-based compounds have shown promise as inhibitors of these enzymes.
Researchers have developed triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A). nih.gov The lead compound, 15u, exhibited an IC50 of 49 nM and an antiproliferative IC50 of 0.45 μM in the THP-1 leukemia cell line. nih.gov
Another series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized and evaluated as KDM inhibitors. nih.gov The most potent compound, 7e, displayed an IC50 of 1.91 μM against KDM and induced cell cycle arrest and apoptosis in cancer cells. nih.gov These studies underscore the potential of pyrimidine-containing scaffolds for the development of epigenetic modulators for cancer therapy.
| Compound Series | Derivative | Target KDM | IC50 (nM) | Reference |
|---|---|---|---|---|
| Triazole-fused pyrimidines | Compound 15u | LSD1/KDM1A | 49 | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Compound 7e | KDM | 1910 | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Compound 7i | KDM | 2310 | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Compound 5 | KDM | 4050 | nih.gov |
Tubulin Polymerization Inhibition
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. The pyrimidine scaffold has been incorporated into novel tubulin polymerization inhibitors.
A series of 2,4,5-substituted pyrimidines were synthesized and evaluated for their ability to inhibit tubulin polymerization. acs.org The indole-pyrimidine derivative 4k was identified as a potent inhibitor with an IC50 of 0.79 μM and displayed significant antiproliferative activity against several cancer cell lines, with IC50 values ranging from 16 to 62 nM. acs.org This compound was found to bind to the colchicine-binding site of tubulin. acs.org
In another study, pyrazolo[1,5-a]pyrimidine analogs were designed as tubulin inhibitors targeting the colchicine (B1669291) binding site. nih.gov Compounds 1a and 1b from this series showed potent antiproliferative activity with average IC50 values of 24.8 nM and 28 nM, respectively, across a panel of cancer cell lines. nih.gov X-ray crystallography confirmed the direct binding of these compounds to the colchicine site on tubulin. nih.gov Furthermore, a series of pyrimidine dihydroquinoxalinone derivatives were developed as tubulin colchicine site-binding agents, with the most potent compound, 12k, exhibiting an IC50 of 0.2 nM and significant in vivo efficacy. nih.govacs.org
| Compound Series | Derivative | Tubulin Polymerization IC50 (μM) | Antiproliferative IC50 (nM) | Reference |
|---|---|---|---|---|
| 2,4,5-Substituted pyrimidines | Compound 4k | 0.79 | 16-62 | acs.org |
| Pyrazolo[1,5-a]pyrimidines | Compound 1a | Not Reported | 24.8 (average) | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Compound 1b | Not Reported | 28 (average) | nih.gov |
| Pyrimidine dihydroquinoxalinones | Compound 12k | Not Reported | 0.2 | nih.govacs.org |
DnaG Inhibition
The bacterial DnaG primase is an essential enzyme for DNA replication and is considered a promising target for novel antibiotics. mdpi.com Research into various heterocyclic compounds has identified some pyrimidine derivatives as potential inhibitors of DnaG. mdpi.com These inhibitors typically bind to the enzyme's active site or interfere with its ability to bind to single-stranded DNA. mdpi.com However, no studies were found that specifically evaluate or identify this compound as an inhibitor of DnaG primase.
Structure-Activity Relationship (SAR) Studies for Pyrimidine Analogs
SAR studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For the pyrimidine class, research has established that the nature and position of substituents on the pyrimidine ring significantly influence their biological activities. nih.gov
Correlating Structural Modifications with Biological Response
In general, for pyrimidine analogs, modifications at the C2, C4, C5, and C6 positions can drastically alter their pharmacological profile, including antimicrobial and anti-inflammatory effects. nih.gov For instance, the introduction of bulky or lipophilic groups can enhance cell membrane penetration, while the addition of hydrogen bond donors or acceptors can improve target binding affinity. Specific SAR studies detailing how the isopropyl group at C6, the methylthio group at C2, and the hydroxyl group at C4 of the target compound contribute to a specific biological response are not documented in the available literature.
Identification of Key Pharmacophoric Elements
A pharmacophore is the essential ensemble of steric and electronic features necessary for a molecule to exert a specific biological effect. For antimicrobial pyrimidines, key pharmacophoric elements often include a combination of hydrogen bond acceptors (e.g., ring nitrogens, carbonyl/hydroxyl groups) and hydrophobic features that facilitate binding to target enzymes or proteins. nih.gov While the pyrimidin-4-ol core of the subject compound is a common feature in many biologically active molecules, a specific pharmacophoric model derived from or including this compound has not been developed.
In Vitro Cellular Efficacy Investigations
Antioxidant Activity in Cell-Free and Cellular Assays
Many pyrimidine derivatives have been evaluated for their antioxidant potential using standard cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. ijpsonline.comjmp.ir The antioxidant capacity is often linked to the ability to donate a hydrogen atom or an electron to neutralize free radicals. medcraveonline.commdpi.com The presence of hydroxyl (-OH) or thiol (-SH) groups on the pyrimidine ring can contribute to this activity. ijpsonline.com Despite these general findings, no specific data, such as IC₅₀ values or ferric reducing equivalents, for this compound in any antioxidant assay were found.
Antimicrobial Activity against Bacterial and Fungal Strains
The pyrimidine scaffold is a core component of numerous synthetic compounds with demonstrated antibacterial and antifungal properties. nih.govmdpi.comresearchgate.net The mechanism of action can vary widely, from inhibiting essential enzymes to disrupting cell wall synthesis. nih.gov The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. A thorough search did not yield any reports detailing the MIC values or zones of inhibition for this compound against any specific microbial strains.
Anti-inflammatory Effects and Mediator Modulation
Derivatives of pyrimidine, a core structure in this compound, have demonstrated a wide spectrum of biological activities, including significant anti-inflammatory properties. nih.gov Research into these compounds has revealed their potential to modulate key inflammatory pathways and mediators. A primary mechanism of action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.govnih.gov
Studies on various pyrimidine derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, while showing less activity against the constitutive COX-1 isoform. nih.gov For instance, certain 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation in murine macrophages. nih.gov This effect was linked to the direct inhibition of COX-2 activity without affecting the expression of the enzyme. nih.gov Some of these compounds also demonstrated selectivity for COX-2 inhibition in human monocytes. nih.gov
Antitumor Cell Line Proliferation Inhibition
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent inhibitory activity against the proliferation of a wide array of tumor cell lines. ijrpr.comnih.gov These compounds have been evaluated against cancers such as breast, lung, colon, cervical, and liver cancer, often showing promising results. nih.govnih.gov
The mechanisms underlying the antitumor effects of pyrimidine derivatives are diverse. They can act as inhibitors of critical cellular enzymes like cyclin-dependent kinases (CDKs), which regulate the cell cycle. For example, novel N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines have been reported as potent CDK2 inhibitors, demonstrating sub-micromolar antiproliferative activity against a panel of 13 different cancer cell lines. ijrpr.com Other derivatives have been designed to target receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis. nih.gov
Research has shown that specific structural modifications to the pyrimidine ring can lead to highly effective compounds. For instance, pyrimidin-4-yl-1H-imidazol-2-yl derivatives have displayed superior antiproliferative activities against human melanoma cell lines when compared to the established drug Sorafenib. nih.gov Similarly, spiro-oxindole derivatives incorporating a pyrazole (B372694) moiety have been investigated as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer suppression. ekb.eg One such compound, 7f, was found to be 2.7 times more active than the reference compound nutlin-1 (B1677038) in inhibiting this interaction. ekb.eg
The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the reported activities of various pyrimidine derivatives against several cancer cell lines.
Table 1: Antiproliferative Activity of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrimido[5,4-d]pyrimidine (B1612823) | Breast Cancer (Metastatic) | More effective than Dipyridamole | nih.govresearchgate.net |
| Aminopyrimidine Derivative (2a) | Glioblastoma, TNBC, Oral Squamous, Colon | 4 - 8 | researchgate.net |
| 4-Thiophenyl-pyrimidine (11a) | HepG-2 (Liver) | 19.34 ± 1.8 | nih.gov |
| 4-Thiophenyl-pyrimidine (11a) | MCF-7 (Breast) | 22.41 ± 2.1 | nih.gov |
| Pyrimidin-4-yl-1H-imidazol-2-yl (7a) | A375P (Melanoma) | 0.62 | nih.gov |
| Pyrimidin-4-yl-1H-imidazol-2-yl (7a) | WM3629 (Melanoma) | 4.49 | nih.gov |
| N-Alkyl-nitroimidazole | MDA-MB-231 (Breast) | As low as 16.7 | openmedicinalchemistryjournal.com |
Table 2: Additional Examples of Antiproliferative Activity
| Compound | Cell Line | Activity/IC50 (µM) | Reference |
|---|---|---|---|
| Compound (5) | A549 (Lung) | 15.3 | ijrpr.com |
| Compound (6) | A549 (Lung) | 21.4 | ijrpr.com |
| Compound (5) | MCF-7 (Breast) | 15.6 | ijrpr.com |
| Compound (6) | MCF-7 (Breast) | 10.9 | ijrpr.com |
Metabolic and Environmental Transformation Pathways
The metabolic degradation of pyrimidines and their analogs in biological systems can occur through several pathways. nih.gov The most well-known is the reductive pathway, a three-step process that catabolizes uracil (B121893) and thymine. researchgate.net This pathway involves the sequential action of three enzymes: dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and β-ureidopropionase. researchgate.net The degradation of uracil through this pathway ultimately yields β-alanine, carbon dioxide, and ammonia. researchgate.net
Another significant degradation route is the Rut (pyrimidine utilization) pathway found in some bacteria like Escherichia coli. asm.org This pathway cleaves the pyrimidine ring directly between the N-3 and C-4 positions. asm.org The initial product from the action of the RutA enzyme on uracil is ureidoacrylate, which is then hydrolyzed by RutB to produce malonic semialdehyde, ammonia, and carbon dioxide. asm.org
In addition to ring degradation, metabolism of pyrimidine derivatives can involve modifications to their substituent groups. For instance, the metabolism of the carbamate (B1207046) insecticide carbofuran (B1668357), which contains a heterocyclic ring system, involves oxidation and hydrolysis to form various metabolites, including 3-hydroxycarbofuran (B132532) and carbofuran phenol. epa.gov The specific metabolic fate of this compound would depend on the enzymatic systems it encounters, but it would likely involve modifications to the isopropyl and methylthio groups, as well as potential degradation of the core pyrimidine ring through pathways analogous to those described.
The environmental fate of pyrimidine-based compounds, particularly those used as pesticides, is of significant interest. core.ac.uk When released into the environment, these compounds can undergo transformation through various abiotic and biotic processes. Factors such as UV radiation and oxygen can initiate the degradation of polymers with carbon-based backbones. science.gov
Studies on the environmental fate of natural pesticides like thymol (B1683141) and phenethyl propionate (B1217596) provide insights into potential degradation pathways. For phenethyl propionate, primary degradation products detected in water and soil were 2-phenylethanol (B73330) and 2-(4-hydroxyphenyl)ethanol. researchgate.net The half-life of such compounds can vary significantly depending on the environmental matrix; for example, the dissipation half-life of thymol was found to be 16 days in water and 5 days in soil. researchgate.net
For pyrimidine-based pesticides, hydrolysis can be a key degradation pathway. The carbamate insecticide Bux®, a substituted phenyl methylcarbamate, degrades in soil primarily through hydrolysis of the carbamate ester to the corresponding phenol. epa.gov Its soil half-life is estimated to be between one and three weeks. epa.gov The degradation of this compound in the environment would likely involve processes such as hydrolysis of the methylthio group, oxidation of the isopropyl group, and eventual cleavage of the pyrimidine ring, leading to smaller, more polar degradation products. epa.govscience.gov
Future Research Directions and Potential Applications
Design Principles for Novel Pyrimidine-Based Scaffolds
The versatility of the pyrimidine (B1678525) core allows for strategic structural modifications to fine-tune its pharmacological properties. nih.gov For the 6-Isopropyl-2-(methylthio)pyrimidin-4-ol scaffold, future design principles will focus on systematic modifications at key positions to explore and optimize interactions with biological targets.
Position 6 (Isopropyl Group): The isopropyl group provides a lipophilic anchor. Future designs could explore replacing this group with other alkyl or aryl substituents to probe the size and nature of the binding pocket. Introducing cyclic or heterocyclic moieties could enhance binding affinity and specificity.
Position 2 (Methylthio Group): The methylthio group is a common substituent in bioactive pyrimidines. It can be readily displaced or oxidized to explore structure-activity relationships (SAR). Replacing the methylthio group with various amines, alkoxy groups, or other functionalities can significantly alter the compound's electronic properties and hydrogen bonding capacity, potentially leading to engagement with different biological targets. researchgate.net The activity of pyrimidine derivatives can be influenced by the subunits linked at the C-2, C-4, or C-6 positions. researchgate.net
Position 4 (Hydroxyl Group): The hydroxyl group at position 4 indicates that the molecule exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This functionality is crucial for hydrogen bonding. Future work could involve alkylation or acylation of this group to modulate solubility and cell permeability. Furthermore, replacing the hydroxyl group with amines or halogens can serve as a handle for further synthetic elaboration, such as in Suzuki-Miyaura coupling reactions. nih.gov
The rational design of new molecules often involves combining two or more pharmacophore groups on the same scaffold to create multifunctional compounds, which may offer benefits like reduced risk of toxicity. nih.gov
| Position | Current Group | Potential Modifications | Rationale for Modification |
|---|---|---|---|
| 2 | -S-CH₃ (Methylthio) | Amines (NHR), Anilines, Alkoxy groups (OR) | Modulate hydrogen bonding, alter electronic properties, explore new binding interactions. researchgate.netnih.gov |
| 4 | -OH (Hydroxyl) | Amines, Halogens, O-alkylation | Serve as a synthetic handle for further reactions, modulate solubility and cell permeability. nih.gov |
| 5 | -H (Hydrogen) | Halogens (Br, Cl), Aryl groups, Small alkyl groups | Introduce sites for cross-coupling reactions, probe steric and electronic requirements of target binding sites. nih.govnih.gov |
| 6 | -CH(CH₃)₂ (Isopropyl) | Cyclic groups, Aryl moieties, Heterocycles | Explore lipophilic pocket of target, enhance binding affinity through π-π stacking or other interactions. mdpi.com |
Integration of Synthetic and Computational Approaches in Chemical Biology
The synergy between synthetic chemistry and computational modeling has become indispensable in modern drug discovery. For derivatives of this compound, this integrated approach can accelerate the identification and optimization of lead compounds.
Computational tools play a predictive role in the design phase. Molecular docking studies can be employed to predict the binding modes of novel pyrimidine derivatives within the active site of a target protein. nih.gov This allows for the prioritization of compounds that are most likely to be active, saving significant synthetic effort. Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine molecular properties like electrostatic potential, HOMO-LUMO energies, and dipole moments, which are critical for understanding reactivity and intermolecular interactions. jchemrev.comresearchgate.net These computational insights guide the rational design of new analogs with improved drug-like properties. mdpi.com
Synthetic chemistry then brings these computationally designed molecules to life. A wide array of synthetic methodologies is available for the modification of the pyrimidine core. For instance, nucleophilic aromatic substitution (SNAr) reactions are commonly used to introduce various amines at the C2 and C4 positions of a dichloropyrimidine precursor. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be used to install carbon-carbon bonds, often at a halogenated position 5. nih.gov The development of efficient, multi-component synthesis routes allows for the rapid generation of diverse libraries of pyrimidine derivatives for biological screening. nih.gov This iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful strategy for developing novel therapeutic agents based on the this compound scaffold.
Exploration of New Biological Targets for Pyrimidine Derivatives
Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comgsconlinepress.comresearchgate.net While established targets like EGFR tyrosine kinase are well-documented for pyrimidine-based inhibitors ekb.eg, a significant future direction is the exploration of novel biological targets for derivatives of this compound.
Recent research has highlighted the potential of pyrimidine scaffolds to interact with a diverse range of proteins:
Kinase Inhibitors: Beyond EGFR, numerous other kinases are implicated in diseases like cancer. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, which is involved in cell survival and proliferation. nih.gov The this compound core could be elaborated to target such kinases, potentially leading to new treatments for breast cancer and other malignancies. nih.gov
Bone Anabolic Agents: In a novel application, certain pyrimidine derivatives have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov This opens up the possibility of developing orally bioavailable small molecules for treating osteoporosis and other bone disorders, representing a significant unmet medical need. nih.gov
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal compounds. Pyrimidine derivatives have demonstrated activity against various microbial strains, and the this compound scaffold could be optimized to develop new anti-infective agents. mdpi.comresearchgate.net
Anti-inflammatory Agents: Pyrimidine analogs have shown potential as anti-inflammatory agents, for instance, through the inhibition of p38α MAP kinase. researchgate.net This suggests that derivatives of this compound could be explored for the treatment of inflammatory conditions.
The exploration of these and other novel targets will be driven by high-throughput screening of pyrimidine libraries, followed by detailed mechanistic studies to elucidate the mode of action. This approach promises to expand the therapeutic utility of pyrimidine derivatives far beyond their current applications.
| Target Class | Specific Example | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | PIM-1 Kinase | Oncology (e.g., Breast Cancer) | nih.gov |
| Signaling Pathways | BMP2/SMAD1 Pathway | Bone Disorders (e.g., Osteoporosis) | nih.gov |
| Bacterial Enzymes | DNA Gyrase | Infectious Diseases | nih.gov |
| Inflammatory Enzymes | p38α MAP Kinase | Inflammatory Diseases | researchgate.net |
| Tyrosine Kinases | EGFR, HER2 | Oncology (e.g., Lung, Breast Cancer) | nih.govekb.eg |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm substituent positions (e.g., isopropyl CH₃ split into doublet at δ ~1.3 ppm; SCH₃ singlet at δ ~2.5 ppm).
- IR : Hydroxyl stretch at ~3200–3600 cm⁻¹; C=S stretch at ~600–700 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 200.3 (C₈H₁₂N₂OS) with fragmentation patterns indicating loss of SCH₃ (~15 Da) .
What strategies mitigate oxidation of the methylthio group during storage or experiments?
Advanced Research Question
- Storage : Under inert gas (N₂/Ar) at –20°C to slow autoxidation .
- Experimental Conditions : Use antioxidants (e.g., BHT) in reaction mixtures. Monitor purity via HPLC with UV detection at 245–276 nm (λmax for pyrimidines) .
- Handling : Avoid prolonged exposure to light or oxidizing solvents (e.g., DMSO).
How can researchers confirm purity post-synthesis?
Basic Research Question
- HPLC : Use a C18 column with acetonitrile/water gradient; retention time consistency indicates purity.
- Melting Point : Sharp range (e.g., 150–152°C) confirms crystalline homogeneity.
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .
What computational methods predict biological activity based on electronic/steric properties?
Advanced Research Question
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes with hydrophobic pockets). The isopropyl group enhances steric bulk, potentially improving binding affinity.
- QSAR Models : Correlate logP (lipophilicity) and molar refractivity with antimicrobial or enzyme-inhibitory activity. Compare with analogs in PubChem datasets .
What are the solubility properties in common solvents?
Basic Research Question
- Organic Solvents : Soluble in DMSO (~50 mg/mL), ethanol (~30 mg/mL), DMF (~50 mg/mL).
- Aqueous Buffers : Limited solubility in water (<10 mg/mL at pH 7.2); use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
How do steric effects from the 6-isopropyl group affect intermolecular interactions?
Advanced Research Question
- Crystallography : The isopropyl group induces torsional strain, influencing crystal packing and melting point.
- Protein Binding : Steric hindrance may reduce off-target interactions while enhancing selectivity for hydrophobic binding sites. Compare with 6-methyl analogs using SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
